molecular formula C8H3BrF3NOS B8075830 2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one

2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one

Cat. No.: B8075830
M. Wt: 298.08 g/mol
InChI Key: UHOADJDNWGVZRN-UHFFFAOYSA-N
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Description

2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one is a heterocyclic compound that features a bromine atom, a trifluoromethyl group, and a thieno[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one typically involves the bromination of a thieno[3,2-c]pyridine precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Coupling reactions often require catalysts like palladium or copper .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which 2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Iodo-5-trifluoromethyl-pyridine

Uniqueness

Compared to similar compounds, 2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one is unique due to its thieno[3,2-c]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-7-(trifluoromethyl)-5H-thieno[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NOS/c9-5-1-3-6(15-5)4(8(10,11)12)2-13-7(3)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOADJDNWGVZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NC=C2C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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